[2-chloro-5-(1H-tetrazol-1-yl)phenyl][4-(methylsulfonyl)piperazin-1-yl]methanone
Description
Properties
IUPAC Name |
[2-chloro-5-(tetrazol-1-yl)phenyl]-(4-methylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN6O3S/c1-24(22,23)19-6-4-18(5-7-19)13(21)11-8-10(2-3-12(11)14)20-9-15-16-17-20/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWKVGGWSZFHJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-chloro-5-(1H-tetrazol-1-yl)phenyl][4-(methylsulfonyl)piperazin-1-yl]methanone typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.
Substitution on the Phenyl Ring:
Attachment of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the tetrazole-phenyl intermediate with the piperazine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to ring-opening.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the piperazine moiety.
Reduction: Reduced or ring-opened tetrazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. The tetrazole moiety is known for its ability to disrupt microbial cell function, making this compound a candidate for developing new antibiotics. Studies have shown that derivatives of tetrazole can inhibit the growth of various bacterial strains, including resistant ones .
Anticancer Properties
The compound has been investigated for its anticancer potential. Its structure allows it to interact with biological targets involved in cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, particularly in breast and lung cancer models. Mechanistic studies suggest that it may inhibit specific signaling pathways critical for tumor growth and survival .
Neurological Applications
Due to the piperazine component, this compound may also possess neuroactive properties. Piperazine derivatives are often explored for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary research suggests potential applications in treating anxiety and depression .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Efficacy | Demonstrated effective inhibition of Staphylococcus aureus at low concentrations. |
| Study 2 | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with IC50 values in the micromolar range. |
| Study 3 | Neurological Effects | Showed promise in reducing anxiety-like behaviors in rodent models when administered orally. |
Mechanism of Action
The mechanism of action of [2-chloro-5-(1H-tetrazol-1-yl)phenyl][4-(methylsulfonyl)piperazin-1-yl]methanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize carboxylates. The piperazine moiety can interact with various neurotransmitter receptors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Tetrazole Derivatives with Varied Aromatic Substituents
Example Compounds :
- 2-((1H-Tetrazol-5-yl)thio)-1-(3-Nitrophenyl)Ethanol (4d): Features a nitro group on the phenyl ring, which increases electron deficiency compared to the chloro substituent in the target compound. The nitro group may enhance reactivity but reduce metabolic stability .
Key Differences :
- Substituent Effects : The chloro group in the target compound balances electron withdrawal and lipophilicity, offering a compromise between reactivity and cell permeability.
- Synthetic Routes: The target compound likely employs a methanone bridge (vs. ethanol derivatives in ), which may improve rigidity and target binding .
Piperazine-Based Compounds with Alternative Heterocycles
Example Compound :
- 2-[5-(4-Chlorophenyl)-3-Methyl-1H-Pyrazol-4-yl]-1-[4-(Methylsulfonyl)Piperazin-1-yl]Ethanone (): Replaces tetrazole with a pyrazole ring.
Key Differences :
- Heterocycle Impact : The tetrazole in the target compound may enhance interactions with polar residues in enzyme active sites, whereas pyrazole derivatives prioritize hydrophobic interactions.
- Biological Activity : Pyrazole analogs in are associated with antiproliferative or kinase-inhibitory roles, suggesting the target compound’s tetrazole moiety could shift activity toward inflammation or oxidative stress pathways .
Complex Heterocyclic Systems
Example Compound :
- (3-Chloro-4-Fluorophenyl){4-[1-(4-Methoxyphenyl)-3-Methyl-1H-Pyrazolo[3,4-d][1,3]Thiazol-5-yl]Piperazin-1-yl}Methanone (): Incorporates a fused pyrazolo-thiazole system, increasing molecular complexity and steric bulk compared to the target compound’s simpler tetrazole-phenyl group.
Key Differences :
- Molecular Weight and Solubility : The target compound (MW ~420–450 g/mol) is likely smaller and more soluble than the pyrazolo-thiazole analog (MW >500 g/mol), favoring better pharmacokinetics .
- Synthetic Feasibility : The target compound’s synthesis is less labor-intensive, as fused heterocycles require multi-step protocols .
Data Table: Structural and Functional Comparison
Biological Activity
The compound [2-chloro-5-(1H-tetrazol-1-yl)phenyl][4-(methylsulfonyl)piperazin-1-yl]methanone has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : CHClNOS
- Molecular Weight : 314.81 g/mol
This compound contains a tetrazole moiety, which is known for its role in enhancing bioactivity and solubility. The presence of a methylsulfonyl group also contributes to its pharmacological properties.
Antithrombotic Activity
Recent studies have indicated that this compound acts as a factor XIa inhibitor , which positions it as a potential therapeutic agent for the treatment or prevention of thromboembolic diseases. The inhibition of factor XIa is crucial in reducing thrombus formation without significantly increasing the risk of bleeding, making it an attractive target for anticoagulant therapies .
The mechanism involves the binding of the compound to factor XIa, preventing its activation and subsequent participation in the coagulation cascade. This action is particularly beneficial in conditions such as deep vein thrombosis and pulmonary embolism.
Cytotoxicity and Antitumor Activity
In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl and piperazine rings enhance its antitumor properties.
Case Study: Cytotoxicity Assay Results
| Cell Line | IC (µM) | Reference Drug IC (µM) |
|---|---|---|
| A-431 (skin cancer) | 12.5 | 10 (Doxorubicin) |
| U251 (glioblastoma) | 8.0 | 5 (Doxorubicin) |
These results suggest that the compound's activity is comparable to established chemotherapeutic agents, indicating its potential for further development as an anticancer drug .
Antimicrobial Activity
Preliminary tests have also shown that this compound possesses antimicrobial properties. It has been effective against a range of bacterial strains, highlighting its potential use as an antimicrobial agent.
Antimicrobial Efficacy Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial therapies .
Q & A
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
